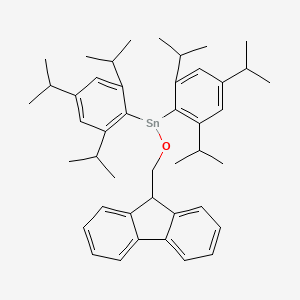
CID 78061183
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 78061183 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
準備方法
The synthesis of CID 78061183 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired final product.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. These may include acids, bases, solvents, and other chemicals that promote the formation of this compound.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures to produce larger quantities of the compound. This requires optimization of reaction conditions and the use of industrial-grade equipment to ensure efficiency and safety.
化学反応の分析
CID 78061183 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: In this reaction, the compound gains hydrogen or loses oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
Addition: This reaction involves the addition of atoms or groups to the compound without breaking any bonds. Common reagents for addition reactions include hydrogen gas and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce an oxide, while reduction may yield a reduced form of the compound.
科学的研究の応用
CID 78061183 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of materials, such as polymers and coatings, and as an additive in various industrial processes.
作用機序
The mechanism of action of CID 78061183 involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
CID 78061183 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 78061184: This compound has a similar structure but differs in its functional groups, leading to different chemical and biological properties.
CID 78061185: Another related compound with variations in its molecular structure, resulting in distinct reactivity and applications.
CID 78061186: This compound shares some similarities with this compound but has unique features that make it suitable for different applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it valuable for various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in multiple fields Its unique properties and reactivity make it a valuable subject of research, with applications ranging from chemistry and biology to medicine and industry
特性
分子式 |
C44H57OSn |
|---|---|
分子量 |
720.6 g/mol |
InChI |
InChI=1S/2C15H23.C14H11O.Sn/c2*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14;/h2*7-8,10-12H,1-6H3;1-8,14H,9H2;/q;;-1;+1 |
InChIキー |
MPFNFQSGTBXCQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)](/img/structure/B12539289.png)
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
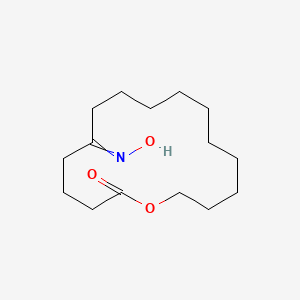
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)
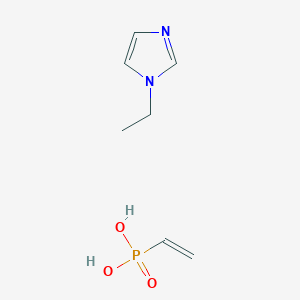
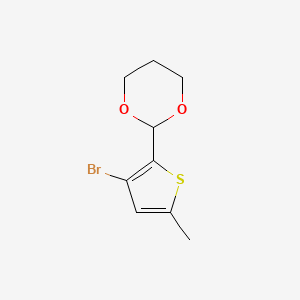
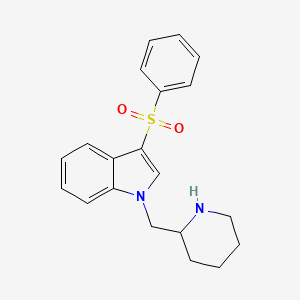
![4-{[(2R)-Heptan-2-yl]oxy}phenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B12539326.png)
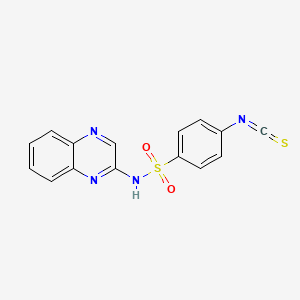
![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)
![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
